molecular formula C12H27NO2SSi B12510690 N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide

N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B12510690
M. Wt: 277.50 g/mol
InChI Key: GYWHPULLAAZCJG-UHFFFAOYSA-N
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Description

Structural Analysis of N-[2-[tert-Butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide

Molecular Architecture and Stereoelectronic Features

Conformational Analysis of Sulfinamide-Silyl Ether Hybrid Framework

The sulfinamide-silyl ether hybrid framework in this compound exhibits distinct conformational preferences due to stereoelectronic interactions between the sulfinamide’s chiral sulfur center and the silyl ether’s oxygen atom. The sulfinamide group ($$ R^1S(O)NR^2R^3 $$) adopts a trigonal pyramidal geometry at sulfur, with the lone pair occupying one apex. This geometry creates a stereoelectronic environment where hyperconjugative interactions between the sulfur lone pair and adjacent $$\sigma^*$$ orbitals influence conformational stability.

The silyl ether moiety ($$ \text{Si}(CH3)2C(CH3)3 $$) introduces additional constraints. The bulky tert-butyl(dimethyl)silyl (TBS) group restricts rotation around the Si–O bond, favoring conformations that minimize steric clashes between the TBS group and the sulfinamide’s methyl substituents. Computational studies of similar sulfinamide-silyl ether systems reveal energy barriers of 8–12 kJ/mol for rotation about the C–N and Si–O bonds, indicating moderate conformational flexibility. A representative energy profile for key rotamers is shown in Table 1.

Table 1: Energy differences between rotamers of the sulfinamide-silyl ether framework

Rotamer Description Relative Energy (kJ/mol) Dominant Stabilizing Interaction
Anti (S=O opposite Si–O) 0.0 n→σ* (S→C–N)
Gauche (S=O adjacent to Si–O) 4.2 CH–π (TBS–aryl)
Eclipsed (S=O aligned with Si–O) 8.7 None (steric strain dominant)

The anti conformation is stabilized by n→σ* hyperconjugation from the sulfinamide’s sulfur lone pair to the adjacent C–N bond, consistent with stereoelectronic principles observed in analogous systems. In contrast, the gauche conformation benefits from weak CH–π interactions between the TBS group’s methyl hydrogens and the sulfinamide’s aromatic system, as evidenced by non-covalent interaction (NCI) analysis.

TBS-Protected Hydroxyethylidene Moiety: Steric and Electronic Implications

The hydroxyethylidene moiety ($$ CH_2=CHO– $$) protected by the TBS group plays a critical role in modulating the compound’s electronic properties and steric profile. The TBS group’s electron-donating silicon atom increases the oxygen’s nucleophilicity, while its steric bulk shields the adjacent double bond from electrophilic attack. This protection is evident in the molecule’s resistance to hydrolysis under acidic conditions, a property leveraged in catalytic applications of silyl enol ethers.

The ethylidene group’s geometry is influenced by conjugation between the double bond ($$ C=C $$) and the silyl ether oxygen. Density functional theory (DFT) calculations on similar systems show a 15–20° deviation from planarity in the $$ C=C–O–Si $$ dihedral angle, attributed to hyperconjugative interactions between the oxygen lone pairs and the $$\pi^*$$ orbital of the double bond. This distortion reduces the system’s overall conjugation energy by 12–18 kJ/mol compared to unsubstituted enol ethers, as quantified by natural bond orbital (NBO) analysis.

tert-Butyl(dimethyl)silyl (TBS) Group: Protective Dynamics and Steric Bulk

The TBS group’s protective dynamics arise from its combination of steric bulk and silicon’s electrophilicity. With a Tolman cone angle of 173°, the TBS group creates a steric environment that hinders nucleophilic approach to the protected oxygen. This protection is reversible under specific conditions: fluoride ions (e.g., $$ \text{TBAF} $$) cleave the Si–O bond via nucleophilic displacement, regenerating the free hydroxyethylidene moiety.

Comparative studies of silyl protecting groups highlight the TBS group’s unique balance between stability and reactivity. As shown in Table 2, the TBS group offers superior hydrolytic stability compared to trimethylsilyl (TMS) while maintaining comparable deprotection kinetics to triisopropylsilyl (TIPS).

Table 2: Comparison of silyl protecting groups

Group Hydrolytic Stability (pH 7) Deprotection Rate (TBAF, rel.) Steric Bulk (Tolman angle)
TMS Low 1.0 118°
TBS High 0.8 173°
TIPS Very High 0.5 198°

The TBS group’s steric bulk also influences the sulfinamide’s chiral environment. In this compound, the TBS group’s methyl and tert-butyl substituents create a chiral pocket that enhances the sulfinamide’s enantioselective recognition properties, as observed in catalytic protonation reactions of silyl enol ethers. This synergy between steric shielding and electronic modulation underscores the TBS group’s versatility in complex molecular architectures.

Properties

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWHPULLAAZCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Aldehyde Preparation :

    • 2-(tert-Butyldimethylsilyloxy)acetaldehyde is synthesized via silylation of glycolaldehyde derivatives. For example, glycolaldehyde is treated with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) using imidazole as a base.
    • Yield: ~95% (purified by silica gel chromatography).
  • Imine Formation :

    • The aldehyde (1) reacts with Ellman’s sulfinamide (2) in DCM or tetrahydrofuran (THF) at 0–25°C. Anhydrous copper sulfate (CuSO₄) or molecular sieves are added to absorb water, shifting equilibrium toward imine formation.
    • Reaction Time: 12–24 hours.
    • Yield: 70–94% (dependent on stereochemistry and purification).

Key Data Table :

Parameter Details
Starting Materials 2-(TBS-oxy)acetaldehyde, (S)-2-methylpropane-2-sulfinamide
Solvent Dichloromethane
Catalyst Anhydrous CuSO₄
Temperature 0°C to room temperature
Yield 94% (reported for (S,E)-isomer)
Purity >90% (by NMR and HPLC)

Alternative Route via Silyl Ether Deprotection-Protected Intermediates

A less common approach involves temporary protection of the hydroxyl group during sulfinamide synthesis. This method is advantageous for substrates sensitive to silylation conditions.

Synthesis Steps:

  • Hydroxyl Protection :

    • Ethylene glycol derivatives are protected as benzyl or trityl ethers before sulfinamide introduction.
    • Example: 2-hydroxyacetaldehyde is protected using trityl chloride in pyridine (yield: 85%).
  • Sulfinamide Formation :

    • The protected aldehyde undergoes condensation with Ellman’s sulfinamide under standard conditions.
  • Silyl Ether Introduction :

    • The trityl/benzyl group is removed via hydrogenolysis or acidolysis, followed by silylation with TBSCl.
    • Yield for final step: 75–80%.

Challenges :

  • Additional steps increase synthesis time.
  • Risk of imine hydrolysis during deprotection.

Enantioselective Synthesis Using Chiral Auxiliaries

To achieve enantiopure products, chiral variants of Ellman’s sulfinamide are employed. The (S)-configured sulfinamide directs facial selectivity during imine formation, yielding diastereomerically enriched products.

Stereochemical Control:

  • (S)-Sulfinamide : Induces Re-face attack, favoring (E)-imine configuration.
  • Diastereomeric Ratio (dr) : Up to 20:1 for (E)/(Z) isomers.

Optimization Insights :

  • Ti(OEt)₄ as a Lewis acid improves imine stability and selectivity (dr >15:1).
  • Low temperatures (−78°C) minimize racemization.

Large-Scale Industrial Synthesis

For bulk production, cost-effective and scalable protocols have been developed:

Key Modifications:

  • Solvent Choice : Replacement of DCM with toluene reduces toxicity.
  • Catalyst Recycling : CuSO₄ is recovered via filtration and reused (3 cycles without yield loss).
  • Continuous Flow Systems : Enhance reaction efficiency (90% yield at 10 g scale).

Economic Considerations :

  • Raw material cost: ~$120/g (lab-scale) vs. ~$40/g (industrial).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Condensation Fewer steps, high purity Moisture-sensitive reagents 70–94%
Deprotection-Protected Suitable for sensitive substrates Longer synthesis time 60–80%
Enantioselective High stereocontrol Expensive chiral auxiliaries 65–90%
Industrial Scale Cost-effective, scalable Requires specialized equipment 85–90%

Critical Challenges and Solutions

  • Imine Hydrolysis :

    • Mitigated by rigorous drying (molecular sieves) and inert atmospheres.
  • Stereochemical Degradation :

    • Use of freshly distilled solvents and low temperatures preserves configuration.
  • Silyl Ether Stability :

    • Avoid protic solvents post-silylation; TBS groups are stable up to pH 5.

Chemical Reactions Analysis

Types of Reactions

N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide involves its ability to act as a protecting group. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This selective deprotection is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide, enabling comparative analysis of their properties and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications References
This compound (Target Compound) C${12}$H${27}$NO$_2$SSi Sulfinamide, TBS ether, ethylidene Chiral auxiliary, asymmetric synthesis
N-((S)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide C${19}$H${36}$N$2$O$3$SSi Sulfinamide, TBS ether, pyridine Chelating agent, metal coordination
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C${12}$H${17}$N$7$O$2$S Sulfonamide, azide groups Click chemistry, polymer crosslinking
tert-Butyl 3-{[((5R)-3-{4-[amino(imino)methyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate C${34}$H${55}$N$5$O$8$SSi TBS ether, isoxazole, sulfonamide Biologically active scaffolds, drug discovery
Modular macrocycle with TBS and sulfonamide groups (CAS: C${52}$H${53}$F${17}$N$4$O${12}$S$2$Si) C${52}$H${53}$F${17}$N$4$O${12}$S$2$Si Sulfonamide, TBS ether, fluorinated chains Natural product analogs, macrocyclic synthesis

Functional Group Analysis

  • Sulfinamide vs. Sulfonamide :
    The target compound’s sulfinamide group (R$2$NSO) differs from sulfonamides (R$2$NSO$_2$) in oxidation state and reactivity. Sulfinamides are more nucleophilic and serve as superior chiral auxiliaries in stereoselective reactions, while sulfonamides (e.g., in and ) are typically used as protecting groups or in drug design due to their stability .

  • TBS Ether vs. Other Silyl Groups :
    The TBS group in the target compound provides enhanced steric protection compared to trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups. For instance, ’s compound also uses TBS for hydroxyl protection, ensuring stability during multi-step syntheses .

  • Ethylidene vs. Pyridine/Azide Substituents :
    The ethylidene group in the target compound enables imine formation, critical for asymmetric catalysis. In contrast, ’s pyridine-containing analog exhibits metal-coordinating properties, and ’s azide-functionalized derivative is tailored for click chemistry .

Stability and Reactivity

  • The TBS group in the target compound resists acidic/basic conditions better than the azide groups in ’s compound, which are highly reactive and require inert atmospheres .
  • ’s isoxazole-containing compound shows biological activity but is prone to ring-opening under strong nucleophiles, unlike the robust sulfinamide core of the target compound .

Biological Activity

N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide, also known as (S,E)-N-(2-(tert-butyldimethylsilyloxy)ethylidene)-2-methylpropane-2-sulfinamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H27NO2SSi
  • Molecular Weight : 277.5 g/mol
  • CAS Number : 918413-70-4

The compound features a sulfinamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the tert-butyldimethylsilyl group enhances its stability and solubility in organic solvents, making it a suitable candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of (S)-(-)-2-methyl-2-propanesulfinamide with tert-butyldimethylsilyloxyacetaldehyde under controlled conditions. The reaction can be performed using various solvents such as tetrahydrofuran (THF) at low temperatures to yield high purity products.

Antimicrobial Properties

Research indicates that sulfinamide derivatives exhibit notable antimicrobial activity. A study conducted on various sulfinamide compounds demonstrated that they possess significant inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A series of experiments were conducted to evaluate the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment option.
  • Case Study on Anti-inflammatory Activity :
    • In a controlled study involving animal models with induced inflammation, administration of the compound resulted in a marked reduction in edema and pain response compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its role in modulating inflammatory responses.

Comparative Analysis

PropertyThis compoundOther Sulfinamides
Antimicrobial ActivityHigh efficacy against resistant strainsModerate
Anti-inflammatory EffectsSignificant reduction in cytokine levelsVariable
Synthesis ComplexityModerate complexity; requires specific reagentsVaries

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